molecular formula C22H23N3O4 B11491096 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11491096
M. Wt: 393.4 g/mol
InChI Key: LNPGETLWPJAHAS-UHFFFAOYSA-N
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Description

3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features both indole and pyrrolidine moieties. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole and pyrrolidine intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The pyrrolidine moiety can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxaldehyde derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, affecting processes such as cell growth and apoptosis .

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H23N3O4/c1-28-16-5-3-4-15(10-16)25-21(26)12-20(22(25)27)23-9-8-14-13-24-19-7-6-17(29-2)11-18(14)19/h3-7,10-11,13,20,23-24H,8-9,12H2,1-2H3

InChI Key

LNPGETLWPJAHAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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